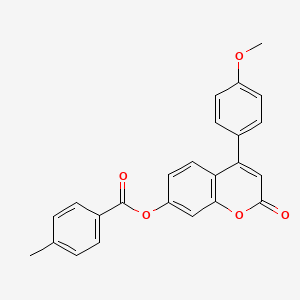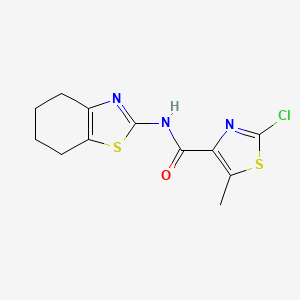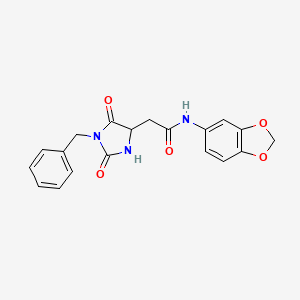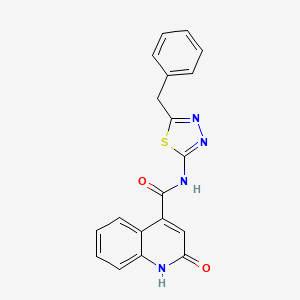methanone](/img/structure/B11006177.png)
[4-(Methylsulfonyl)piperazin-1-yl](4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfonyl)piperazin-1-ylmethanone: is a heterocyclic compound with a complex structure. Let’s break it down:
Methylsulfonyl group (CH₃SO₂): This functional group contains a sulfur atom bonded to two oxygen atoms and a methyl group. It imparts unique properties to the compound.
Piperazine ring: Piperazine is a six-membered heterocycle containing two nitrogen atoms. It is commonly found in pharmaceuticals due to its diverse biological activities.
Thiadiazole ring: Thiadiazoles are five-membered heterocycles containing sulfur and nitrogen atoms. They exhibit interesting pharmacological properties.
Preparation Methods
The synthetic routes for this compound involve several steps. One approach could be the condensation of a piperazine derivative with a thiadiazole precursor. The reaction conditions may vary, but a typical procedure involves heating the reactants in a suitable solvent under reflux. Industrial production methods may involve large-scale batch or continuous processes.
Chemical Reactions Analysis
Oxidation: The methylsulfonyl group can undergo oxidation to form a sulfoxide or sulfone.
Substitution: The piperazine ring may undergo nucleophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and acid catalysts.
Major Products: Various derivatives with modified piperazine or thiadiazole moieties.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antiviral, antibacterial, or anticancer agent.
Biological Studies: Investigate its effects on cellular pathways and receptors.
Materials Science: Explore its use in designing functional materials.
Mechanism of Action
Targets: It may interact with specific enzymes, receptors, or proteins.
Pathways: Activation or inhibition of signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Compare it with related piperazine-based or thiadiazole-containing compounds.
Uniqueness: Highlight any distinctive features.
Remember that further research and experimental validation are essential to fully understand its properties and applications.
Properties
Molecular Formula |
C11H18N4O3S2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(4-propylthiadiazol-5-yl)methanone |
InChI |
InChI=1S/C11H18N4O3S2/c1-3-4-9-10(19-13-12-9)11(16)14-5-7-15(8-6-14)20(2,17)18/h3-8H2,1-2H3 |
InChI Key |
XSRFOEJWYGNLLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]cyclopropanecarboxamide](/img/structure/B11006100.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[6-([1,2,4]triazolo[4,3-a]pyridin-3-yl)hexyl]propanamide](/img/structure/B11006105.png)
![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11006108.png)
![5-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B11006116.png)

![7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B11006125.png)
![N-(1,3-benzothiazol-2-yl)-2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11006131.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]butanamide](/img/structure/B11006139.png)
![(3,4-Dimethoxyphenyl){5-hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B11006148.png)

![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B11006171.png)
![N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11006179.png)

